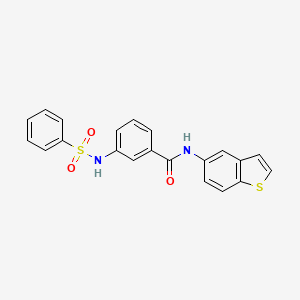
3-(苯磺酰胺基)-N-(1-苯并噻吩-5-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide is a complex organic compound that features both benzene and benzothiophene rings
科学研究应用
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with unique properties.
作用机制
Target of Action
The compound, also known as N-(benzo[b]thiophen-5-yl)-3-(phenylsulfonamido)benzamide, primarily targets neurons in the central nervous system . It has been screened as a potential therapeutic agent for the treatment of Alzheimer’s disease (AD), based on its neuroprotective potency against amyloid-β peptides (Aβ)-induced neurotoxicity .
Mode of Action
The compound interacts with its neuronal targets by exerting a neuroprotective effect against Aβ (1-42) or oxidative stress-induced neurotoxicity . It has been found to be strongly protective against Aβ (1-42)-induced neuronal death . Additionally, it suppresses the decrease of GSH levels induced by H2O2 exposure in cortical neuron culture, suggesting that it may alleviate oxidative stress .
Biochemical Pathways
The compound affects the biochemical pathways related to neuroprotection and neurite outgrowth. It promotes neurite outgrowth in hippocampal slice cultures and reaggregation culture of rat cortical neurons . It also increases the growth-associated protein 43 content in the reaggregation culture of cortical neurons , suggesting that it may play a role in enhancing axonal regeneration.
Result of Action
The compound’s action results in the attenuation of Aβ-induced neurotoxicity and the promotion of neurite outgrowth in rat cultured central nervous system neurons . These effects suggest that the compound may have potential for disease modification and could be useful for patients with neurodegenerative diseases, such as AD .
生化分析
Biochemical Properties
It has been suggested that it may have neuroprotective potency against amyloid-β-induced neurotoxicity . It is also believed to enhance axonal regeneration in certain models .
Cellular Effects
In cellular contexts, 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide has been shown to exert protective effects against neuronal death induced by amyloid-β or oxidative stress . It is also reported to promote neurite outgrowth in hippocampal slice cultures and reaggregation culture of rat cortical neurons .
Molecular Mechanism
It is known to suppress the decrease of GSH levels induced by H2O2 exposure, suggesting that it may alleviate oxidative stress . It also increases the growth-associated protein 43 content in the reaggregation culture of cortical neurons .
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the benzenesulfonamido group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
相似化合物的比较
Similar Compounds
Similar compounds include other benzothiophene derivatives and benzenesulfonamides. Examples include:
- 3-(benzenesulfonamido)-N-(2-benzothiophen-5-yl)benzamide
- 3-(benzenesulfonamido)-N-(3-benzothiophen-5-yl)benzamide
Uniqueness
What sets 3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide apart is its specific structural configuration, which can lead to unique interactions with biological targets and distinct chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
3-(benzenesulfonamido)-N-(1-benzothiophen-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c24-21(22-17-9-10-20-15(13-17)11-12-27-20)16-5-4-6-18(14-16)23-28(25,26)19-7-2-1-3-8-19/h1-14,23H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHUJSQPGYIQFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)
![N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2393348.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)
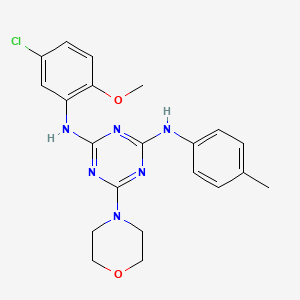
![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
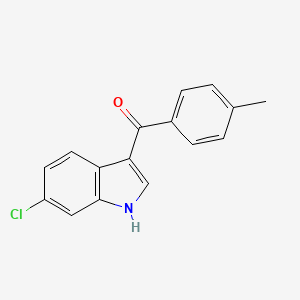
![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)
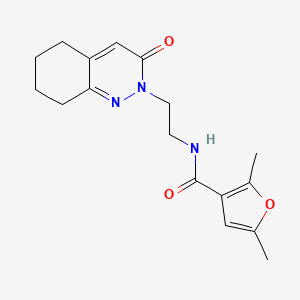
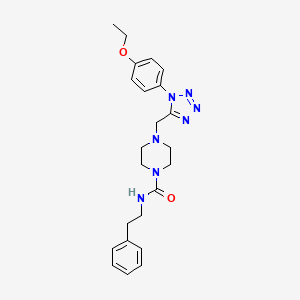
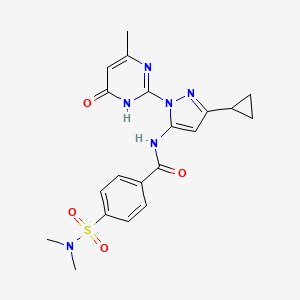

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)
![2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2393363.png)
